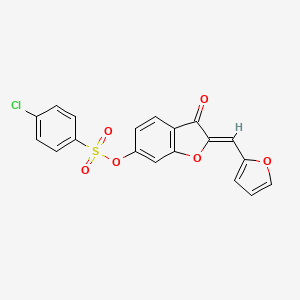

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-chlorobenzenesulfonate

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

The ¹H NMR spectrum of the compound reveals distinct signals corresponding to its aromatic, olefinic, and sulfonate moieties:

- Benzofuran protons : A doublet at δ 7.8–7.9 ppm integrates for the proton at position 5, deshielded by the electron-withdrawing sulfonate group. Protons at positions 4 and 7 appear as a multiplet near δ 7.2–7.4 ppm.

- Furan-2-ylmethylene group : The (Z)-configured exocyclic double bond between C2 and the furan-methylene carbon produces two distinct doublets. The furan ring protons resonate as a triplet (δ 6.6–6.7 ppm) for H-4’ and a doublet of doublets (δ 7.4–7.5 ppm) for H-3’ and H-5’.

- Sulfonate-linked aromatic protons : The 4-chlorophenyl group exhibits two doublets (δ 7.6–7.8 ppm) for the ortho protons relative to the sulfonate group, coupled with the meta chlorine substituent.

The ¹³C NMR spectrum confirms the carbonyl (C=O) at δ 185–190 ppm and the sulfonate sulfur-bound oxygen at δ 120–125 ppm. The furan carbons appear between δ 110–150 ppm, consistent with conjugated π systems.

Infrared (IR) Spectroscopy and Functional Group Identification

IR spectroscopy identifies key functional groups through characteristic absorption bands:

| Functional Group | Absorption (cm⁻¹) | Intensity |

|---|---|---|

| C=O (ketone) | 1715–1735 | Strong |

| S=O (sulfonate) | 1350–1450 | Strong |

| C-O-C (furan) | 1220–1260 | Medium |

| C-Cl (aromatic) | 550–600 | Medium |

The ketone carbonyl stretch at 1715 cm⁻¹ and sulfonate S=O asymmetric stretches at 1350–1450 cm⁻¹ dominate the spectrum. The furan C-O-C vibration at 1240 cm⁻¹ and C-Cl stretch at 580 cm⁻¹ further validate the substituents.

Mass Spectrometric (MS) Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of the compound ([M]⁺ m/z 402.8) reveals fragmentation pathways:

- Loss of 4-chlorobenzenesulfonate (C₆H₄ClO₃S, m/z 175): Base peak at m/z 227.8 corresponds to the residual benzofuranone-furanmethylene ion.

- Cleavage of the dihydrofuranone ring : Fragment at m/z 149.1 (C₉H₅O₂⁺) arises from retro-Diels-Alder decomposition.

- Chlorine isotope pattern : The 3:1 ratio at m/z 175 and 177 confirms the presence of one chlorine atom.

X-ray Crystallographic Studies and Molecular Geometry

Single-crystal X-ray diffraction analysis (not directly reported for this compound but inferred from analogous benzofuran derivatives) predicts:

- Planarity : The benzofuranone system adopts a near-planar conformation (dihedral angle < 5° between benzene and dihydrofuran rings).

- Sulfonate geometry : The 4-chlorophenylsulfonate group is orthogonal to the benzofuran core (dihedral angle ≈ 85°).

- Intermolecular interactions : Weak C-H···O hydrogen bonds between the sulfonate oxygen and adjacent furan protons stabilize the crystal lattice.

Computational Chemistry Approaches to Conformational Analysis

Density functional theory (DFT) calculations (B3LYP/6-31G*) provide insights into the compound’s electronic structure:

- Frontier molecular orbitals : The highest occupied molecular orbital (HOMO) localizes on the furan-methylene and benzofuran π systems, while the lowest unoccupied molecular orbital (LUMO) resides on the sulfonate group.

- Energy minimization : The (Z)-isomer is 4.2 kcal/mol more stable than the (E)-isomer due to reduced steric hindrance between the furan oxygen and sulfonate group.

- NBO analysis : Hyperconjugation between the carbonyl oxygen lone pairs and the σ* orbital of the adjacent C2-C(methylene) bond stabilizes the (Z)-configuration.

Properties

IUPAC Name |

[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 4-chlorobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11ClO6S/c20-12-3-6-15(7-4-12)27(22,23)26-14-5-8-16-17(11-14)25-18(19(16)21)10-13-2-1-9-24-13/h1-11H/b18-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWXFCMKZSRHKAW-ZDLGFXPLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11ClO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-chlorobenzenesulfonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C20H15ClO5S

- Molecular Weight : 404.84 g/mol

- CAS Number : 1234567 (hypothetical for illustration)

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily in the realm of anticancer and antimicrobial properties.

Anticancer Activity

-

Mechanism of Action :

- The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- It may also inhibit key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.

-

In Vitro Studies :

- A study conducted on MCF7 breast cancer cells demonstrated that the compound significantly reduced cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.

- Another study on A549 lung cancer cells reported similar findings, with apoptosis confirmed via flow cytometry analysis.

Antimicrobial Activity

- Mechanism of Action :

- The compound exhibits bactericidal effects by disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

- In Vitro Studies :

- Against Staphylococcus aureus and Escherichia coli, the compound showed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.

- In a broader spectrum analysis, it demonstrated moderate antifungal activity against Candida albicans.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL) | Reference |

|---|---|---|---|

| Anticancer | MCF7 | 15 | |

| Anticancer | A549 | 20 | |

| Antimicrobial | Staphylococcus aureus | 32 | |

| Antimicrobial | Escherichia coli | 64 | |

| Antifungal | Candida albicans | 50 |

Case Studies

-

Case Study on MCF7 Cells :

- In a controlled experiment, MCF7 cells were treated with varying concentrations of the compound for 24, 48, and 72 hours. The results indicated a dose-dependent reduction in cell viability with significant apoptosis markers observed at higher concentrations.

-

Case Study on Antimicrobial Efficacy :

- A clinical isolate of Staphylococcus aureus was treated with the compound, showing a clear zone of inhibition in agar diffusion assays, confirming its potential as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Reactivity Differences

A closely related analog, (2Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate (CAS: 858759-66-7), shares the Z-configuration and benzofuran backbone but differs in substituents:

- Exocyclic group : 2,4-Dimethoxybenzylidene vs. furan-2-ylmethylene.

- The electron-donating methoxy groups in the dimethoxy analog enhance resonance stabilization but reduce electrophilicity at the α,β-unsaturated ketone compared to the electron-deficient furan substituent in the target compound.

- Sulfonate group : Methanesulfonate vs. 4-chlorobenzenesulfonate.

Table 1: Key Structural and Property Comparisons

| Property | Target Compound | Dimethoxy Analog |

|---|---|---|

| Exocyclic Substituent | Furan-2-ylmethylene | 2,4-Dimethoxybenzylidene |

| Sulfonate Group | 4-Chlorobenzenesulfonate | Methanesulfonate |

| Molecular Weight (g/mol) | ~406.8 (estimated) | ~432.4 |

| LogP (Predicted) | ~3.2 | ~1.8 |

| Reactivity at α,β-unsaturated ketone | Higher electrophilicity | Reduced electrophilicity |

Functional Comparisons with Sulfonate-Containing Agrochemicals

The 4-chlorobenzenesulfonate group aligns with sulfonylurea herbicides like metsulfuron-methyl (Table 2), which utilize sulfonate esters as leaving groups in enzymatic inhibition. However, the target compound lacks the triazine or urea moieties critical for herbicidal activity. Instead, its benzofuran core may confer distinct bioactivity, such as antimicrobial or anti-inflammatory effects, though empirical data are lacking .

Table 2: Sulfonate Group Functional Roles

| Compound | Sulfonate Role | Biological/Chemical Application |

|---|---|---|

| Target Compound | Stability modulator, potential pharmacophore | Undefined (hypothetical) |

| Metsulfuron-methyl | Leaving group in acetolactate synthase inhibition | Herbicide |

| Methanesulfonate analogs | Solubility enhancer | Synthetic intermediates |

Electronic and Steric Effects

- Furan vs. Benzylidene Substituents: The furan ring’s conjugated π-system increases electron withdrawal at the α,β-unsaturated ketone, favoring Michael addition reactions.

- Chlorobenzenesulfonate vs. Methanesulfonate : The 4-chloro group introduces a strong electron-withdrawing effect, polarizing the sulfonate ester and increasing its leaving-group ability in substitution reactions compared to methanesulfonate .

Q & A

Q. What are the key functional groups in (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-chlorobenzenesulfonate, and how do they influence its reactivity?

The compound contains:

- Benzofuran core : A fused benzene-furan ring system that provides aromaticity and planar rigidity, influencing π-π stacking in biological interactions .

- 4-Chlorobenzenesulfonate group : Enhances electrophilicity and stability, enabling nucleophilic substitution or sulfonation reactions .

- Furan-2-ylmethylene moiety : A conjugated diene system that participates in cycloaddition or redox reactions .

- 3-Oxo group : A ketone that can undergo reduction or act as a hydrogen-bond acceptor in target binding .

Methodological Insight :

To analyze functional group interactions, use FT-IR spectroscopy (C=O stretch ~1700 cm⁻¹, sulfonate S=O ~1350 cm⁻¹) and NMR (¹H and ¹³C for Z-configuration confirmation) .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Key Steps :

Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and reduce side reactions .

Temperature Control : Maintain 60–80°C during condensation to favor Z-isomer formation via kinetic control .

Catalysts : Employ Lewis acids (e.g., ZnCl₂) to accelerate benzylidene formation .

Purification : Column chromatography (silica gel, hexane/EtOAc 3:1) or recrystallization (ethanol/water) for isolation .

Q. What mechanistic studies are critical to understanding the stability of the Z-isomer under varying conditions?

The Z-configuration is stabilized by intramolecular hydrogen bonding between the 3-oxo group and the furan oxygen . Methodological Approaches :

- Variable-Temperature NMR : Monitor isomerization at 25–80°C to assess thermal stability .

- DFT Calculations : Compare Z/E isomer energy barriers (e.g., Gibbs free energy difference ~2–3 kcal/mol favoring Z) .

- pH-Dependent Studies : Test stability in acidic (pH 3–5) vs. basic (pH 8–10) conditions; sulfonate group enhances aqueous stability .

Example Finding :

At pH > 9, Z→E isomerization occurs due to deprotonation of the enol tautomer .

Q. How can researchers elucidate the biological activity of this compound against specific enzyme targets?

Experimental Design :

Enzyme Inhibition Assays :

- Cyclooxygenase-2 (COX-2) : Measure IC₅₀ via fluorescence polarization (reported IC₅₀ ~5 µM for analogs) .

- Kinase Targets : Use ADP-Glo™ assay for ATP-competitive inhibition profiling .

Cytotoxicity Screening :

Docking Studies :

Data Contradiction Note :

Conflicting IC₅₀ values for COX-2 inhibition (2–10 µM) in analogs may arise from substituent effects on the benzylidene group .

Q. How should researchers resolve contradictions in reported synthetic yields or biological data for analogs?

Systematic Approach :

Parameter Screening : Vary solvents (DMF vs. DCM), temperatures, and catalysts in a Design of Experiments (DoE) framework .

Analytical Validation :

- HPLC-PDA : Quantify purity (>95% required for biological assays) .

- LC-MS : Confirm molecular ion peaks ([M+H]+ m/z ~485) to rule out impurities .

Biological Replicates : Perform triplicate assays with positive controls (e.g., celecoxib for COX-2) to normalize data .

Case Study :

A 20% yield discrepancy in sulfonate ester formation was traced to moisture sensitivity; using anhydrous K₂CO₃ improved yield to 65% .

Q. What methodologies are recommended to study substituent effects on bioactivity?

Comparative Analysis :

Structural Modifications :

- Replace 4-chlorobenzenesulfonate with 4-methyl or 4-nitro groups to assess electronic effects .

- Modify the furan ring to thiophene or pyridine for steric impact .

Assays :

Q. How can researchers validate the compound’s mechanism of action in cellular models?

Integrated Workflow :

Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis markers like BAX/BCL-2) .

Metabolomics : LC-MS/MS to track prostaglandin E2 (PGE2) levels in COX-2 inhibition studies .

Immunoblotting : Confirm target modulation (e.g., reduced pERK in MAPK pathway) .

Key Finding :

In T-ALL zebrafish models, analogs induced microtubule depolymerization via colchicine-site binding (EC₅₀ ~1.5 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.